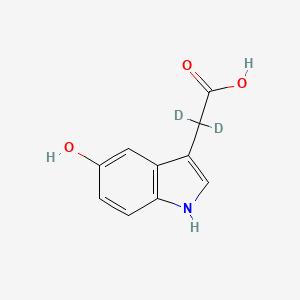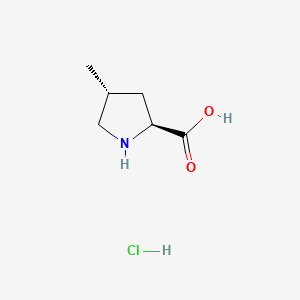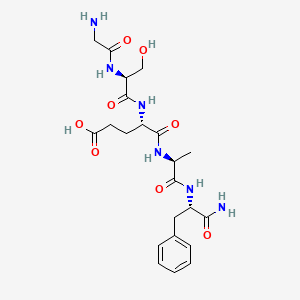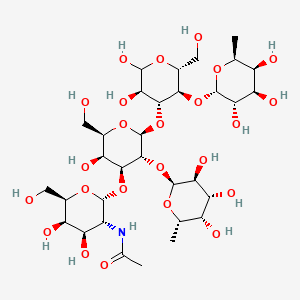
5-ヒドロキシインドール-3-酢酸-D2
説明
5-Hydroxyindole-3-acetic Acid-D2 is a labelled analogue of 5-Hydroxyindole-3-acetic Acid. 5-Hydroxyindole-3-acetic Acid is an impurity of Chlorpheniramine, a histamine H1 receptor antagonist that is used to treat allergy symptoms.
科学的研究の応用
疾患診断
尿中の5-HIAAの異常なレベルは、カルチノイド症候群を含むいくつかの病理学的状態において報告されています . したがって、カルチノイド症候群などのいくつかの疾患の診断には、ヒト尿中の5-HIAA濃度を測定する必要がある .
高速液体クロマトグラフィー(HPLC)
5-HIAAは、多くの場合、高速液体クロマトグラフィー(HPLC)法を用いて測定される . これらの方法は、5-HIAAに対して選択的で感度が高い .
化学発光検出
5-HIAAは、化学反応の結果として光を放出するプロセスである化学発光を用いて検出できる . この方法は非常に感度が高く、サブフェムトモルレベルで5-ヒドロキシインドールの測定を可能にする .
排水分析
5-HIAAは、排水分析における人口推定のためのバイオマーカーとして使用できる . この代謝物の測定は、セロトニン自体の検出よりも好ましい .
質量分析と核磁気共鳴(NMR)分光法
5-Hydroxyindole-3-acetic-2,2-d2 Acidの重水素標識された性質は、質量分析や核磁気共鳴(NMR)分光法などの分析技術にとって非常に貴重なツールになる .
作用機序
Target of Action
5-Hydroxyindole-3-acetic Acid-D2, also known as 5-Hydroxyindole-3-acetic-2,2-d2 acid, is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic acid . This compound is a major metabolite of serotonin , a neurotransmitter that plays a crucial role in various biological activities, including mood regulation, gastrointestinal motility, and cardiovascular function . The primary targets of this compound are L-type calcium channels located on the colonic smooth muscle cells .
Mode of Action
The compound interacts with its targets, the L-type calcium channels, to stimulate intestinal motility . This interaction results in the acceleration of gut contractility . Moreover, the compound can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Biochemical Pathways
5-Hydroxyindole-3-acetic Acid-D2 is part of the serotonin pathway, where it serves as a catabolic end product . This pathway involves the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by its deuterium labeling. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The action of 5-Hydroxyindole-3-acetic Acid-D2 leads to significant physiological effects. When administered orally in rats, it significantly accelerates the total gut transit time . This acceleration of gut contractility can potentially influence the overall gastrointestinal function.
Action Environment
The action of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by various environmental factors. For instance, the production of 5-HI, a metabolite in the same pathway, is inhibited upon pH reduction in in vitro studies . Moreover, the compound’s action can be influenced by the gut microbiota, which plays a role in metabolizing 5-HTP to 5-HI .
生化学分析
Biochemical Properties
5-Hydroxyindole-3-acetic Acid-D2 plays a significant role in biochemical reactions. It is formed when serotonin is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme tryptophanase (TnaA), which is involved in the conversion of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole .
Cellular Effects
5-Hydroxyindole-3-acetic Acid-D2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to accelerate gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .
Molecular Mechanism
The molecular mechanism of action of 5-Hydroxyindole-3-acetic Acid-D2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for example, by accelerating gut contractility via activation of L-type calcium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxyindole-3-acetic Acid-D2 change over time. It has been found that plasma 5-Hydroxyindole-3-acetic Acid-D2 levels were significantly elevated in severe Acute Respiratory Distress Syndrome (ARDS) cases with shock status and positively correlated with clinical severity .
Dosage Effects in Animal Models
The effects of 5-Hydroxyindole-3-acetic Acid-D2 vary with different dosages in animal models. For instance, when administered orally in rats, 5-Hydroxyindole-3-acetic Acid-D2 significantly accelerates the total gut transit time .
Metabolic Pathways
5-Hydroxyindole-3-acetic Acid-D2 is involved in the metabolism of serotonin, a process that involves several enzymes and cofactors . It is formed when serotonin is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver .
Transport and Distribution
It is known that it is a metabolite of serotonin and is used to determine serotonin levels in the body .
Subcellular Localization
As a metabolite of serotonin, it is likely to be found wherever serotonin and its metabolites are localized within the cell .
特性
IUPAC Name |
2,2-dideuterio-2-(5-hydroxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGKQCEGZLZNO-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-Hydroxyindole-3-acetic-2,2-d2 acid used in the analysis of 5-HIAA?
A1: 5-Hydroxyindole-3-acetic-2,2-d2 acid is a deuterated form of 5-HIAA, meaning it has nearly identical chemical properties but a slightly higher molecular weight due to the presence of two deuterium atoms. This makes it ideal for use as an internal standard in mass spectrometry analysis.
- Improved accuracy and precision: By adding a known amount of the internal standard to each sample, variations during sample preparation and analysis can be accounted for. This is because the internal standard will experience the same losses or variations as the analyte (5-HIAA), allowing for more accurate quantification. []
- Enhanced sensitivity: The use of a deuterated internal standard allows for selective detection and quantification of the target analyte even in complex matrices like urine. []
Q2: How does the use of 5-Hydroxyindole-3-acetic-2,2-d2 acid improve the linearity of the assay compared to the previous LC-EC method?
A2: While the research paper doesn't explicitly state the reason for improved linearity with the LC-MS/MS method using 5-Hydroxyindole-3-acetic-2,2-d2 acid compared to the previous LC-EC method, it's likely due to the inherent advantages of mass spectrometry coupled with the use of an internal standard.
- Wider dynamic range of detection: Mass spectrometry offers a broader linear range for detection compared to electrochemical detection methods. This means the assay can accurately quantify 5-HIAA over a wider range of concentrations. []
- Reduced matrix effects: Urine is a complex matrix, and components within it can interfere with the detection of analytes. Using an internal standard helps correct for these matrix effects, leading to a more accurate and linear response. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)

